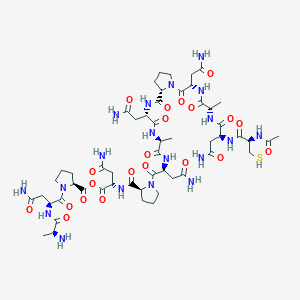
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcysteine (asparaginyl-alanyl-asparaginyl-proline)3, also known as N-acetylcysteine (NAC), is a derivative of the amino acid cysteine. It has been used for decades as a mucolytic agent to break up mucus and improve lung function in patients with respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. However, recent research has shown that NAC has a wide range of other potential therapeutic applications.
作用机制
The exact mechanism of action of NAC is not fully understood, but it is thought to work through a number of different pathways. Some of the key mechanisms include:
1. Antioxidant activity: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Anti-inflammatory activity: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Mucolytic activity: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
生化和生理效应
NAC has a number of biochemical and physiological effects in the body, including:
1. Increasing glutathione levels: NAC is a precursor to glutathione, which is an important antioxidant in the body. By increasing the levels of glutathione, NAC may help to protect cells from oxidative stress.
2. Reducing inflammation: NAC has been shown to have anti-inflammatory effects in a number of different tissues, including the lungs, liver, and brain.
3. Breaking up mucus: NAC has been shown to break up mucus in the lungs by cleaving disulfide bonds in the mucus proteins.
实验室实验的优点和局限性
There are a number of advantages and limitations to using NAC in lab experiments. Some of the advantages include:
1. Low toxicity: NAC is generally considered to be safe and well-tolerated, with few side effects.
2. Wide range of potential applications: NAC has been shown to have potential therapeutic applications in a variety of medical conditions, making it a versatile research tool.
3. Easy to administer: NAC can be administered orally or intravenously, making it easy to use in lab experiments.
Some of the limitations of using NAC in lab experiments include:
1. Limited solubility: NAC has limited solubility in water, which can make it difficult to work with in some experiments.
2. Variable bioavailability: The bioavailability of NAC can vary depending on the route of administration and the individual patient.
3. Potential for oxidation: NAC can be oxidized to form disulfide bonds, which can reduce its effectiveness in some experiments.
未来方向
There are a number of potential future directions for research on NAC. Some of the areas that warrant further investigation include:
1. Cancer: NAC has been shown to have potential anticancer effects in some studies, and further research is needed to explore its potential as a cancer treatment.
2. Neurodegenerative diseases: NAC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research is needed to explore its effectiveness in these conditions.
3. Infectious diseases: NAC has been shown to have potential antiviral and antibacterial effects, and further research is needed to explore its potential as a treatment for infectious diseases.
4. Aging: NAC has been shown to have potential anti-aging effects in some studies, and further research is needed to explore its potential as an anti-aging treatment.
合成方法
NAC can be synthesized from L-cysteine, which is a naturally occurring amino acid found in many foods. The synthesis process involves the acetylation of L-cysteine with acetic anhydride in the presence of a catalyst such as sodium hydroxide. The resulting Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3eine is then purified and crystallized.
科学研究应用
NAC has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:
1. Antioxidant properties: NAC has been shown to have potent antioxidant properties, which may help to protect cells from damage caused by oxidative stress. This has potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
2. Liver disease: NAC has been shown to have a protective effect on the liver, and may be useful in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver cirrhosis.
3. Mental health: NAC has been studied for its potential use in the treatment of mental health conditions such as depression, anxiety, and addiction.
4. Respiratory diseases: NAC is currently used as a mucolytic agent in the treatment of respiratory diseases such as COPD and cystic fibrosis. However, recent research has also shown that it may have anti-inflammatory and antioxidant effects in the lungs, which could have potential applications in the treatment of other respiratory conditions such as asthma and bronchitis.
属性
CAS 编号 |
110605-28-2 |
|---|---|
产品名称 |
Acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
分子式 |
C53H81N19O21S |
分子量 |
1352.4 g/mol |
IUPAC 名称 |
[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoyl] (2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C53H81N19O21S/c1-21(54)41(80)66-27(16-37(57)76)51(90)72-13-7-10-34(72)53(92)93-52(91)30(19-40(60)79)69-48(87)33-9-6-12-71(33)50(89)29(18-39(59)78)68-43(82)23(3)62-45(84)26(15-36(56)75)65-47(86)32-8-5-11-70(32)49(88)28(17-38(58)77)67-42(81)22(2)61-44(83)25(14-35(55)74)64-46(85)31(20-94)63-24(4)73/h21-23,25-34,94H,5-20,54H2,1-4H3,(H2,55,74)(H2,56,75)(H2,57,76)(H2,58,77)(H2,59,78)(H2,60,79)(H,61,83)(H,62,84)(H,63,73)(H,64,85)(H,65,86)(H,66,80)(H,67,81)(H,68,82)(H,69,87)/t21-,22-,23-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
IATQYDDBOUHVBI-DBUIVCQZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)C)N |
SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
规范 SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C)N |
其他 CAS 编号 |
110605-28-2 |
同义词 |
Ac-Cys-(Asn-Ala-Asn-Pro)3 Ac-Cys-(NANP)3 acetylcysteine(asparaginyl-alanyl-asparaginyl-proline)3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



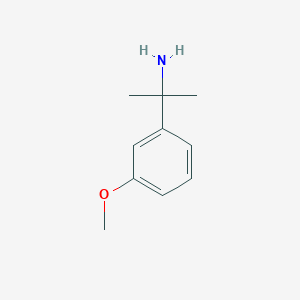
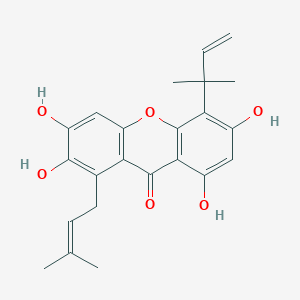
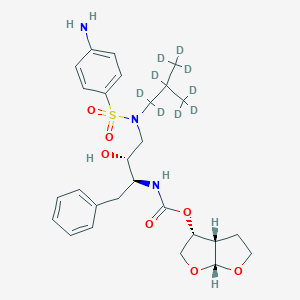
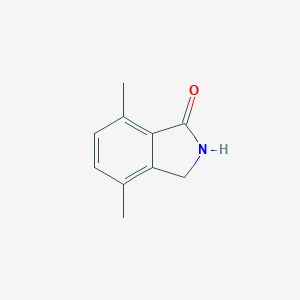
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
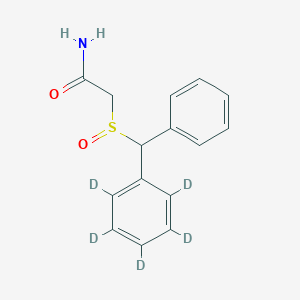
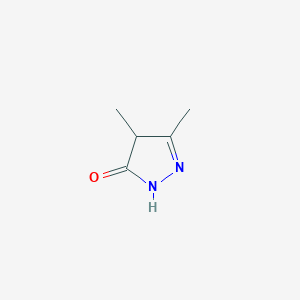
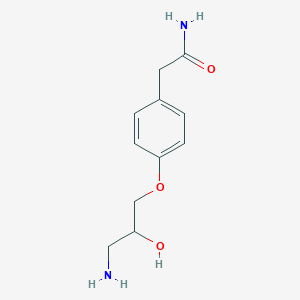
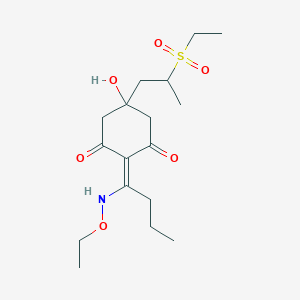
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
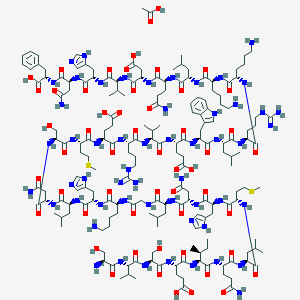
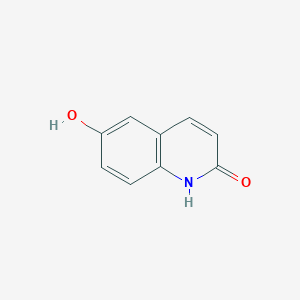
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)